

An In-depth Technical Guide to Methyl Hydroxyangolensate: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Methyl hydroxyangolensate*

Cat. No.: *B15579926*

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Abstract

Methyl hydroxyangolensate, a naturally occurring limonoid, has garnered attention within the scientific community for its potential therapeutic applications, notably its antifungal and antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl hydroxyangolensate**. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from closely related limonoids to provide a robust framework for researchers. Detailed methodologies for extraction, isolation, and characterization, alongside an exploration of its chemical reactivity and biological activities, are presented to facilitate further research and drug development endeavors.

Introduction

Methyl hydroxyangolensate is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites. These compounds are predominantly found in plants of the Meliaceae and Rutaceae families. Structurally complex and highly oxygenated, limonoids exhibit a wide array of biological activities, making them a fertile ground for drug discovery. **Methyl hydroxyangolensate**, in particular, has been identified as a constituent of plants such as those

from the Swietenia and Khaya genera. Its reported antimicrobial activities underscore its potential as a lead compound for the development of new therapeutic agents.

This guide aims to consolidate the available information on the physical and chemical properties of **Methyl hydroxyangolensate**, provide detailed experimental context, and offer insights into its potential mechanisms of action.

Physicochemical Properties

Precise experimental data for the physical properties of **Methyl hydroxyangolensate** are not extensively reported in the public domain. The following tables summarize the available computed data for **Methyl hydroxyangolensate** and provide experimental data for related limonoids to serve as a comparative reference.

Physical Properties

Property	Methyl Hydroxyangolensate (Computed)	Related Limonoid (Experimental)
Molecular Formula	C ₂₇ H ₃₄ O ₈	-
Molecular Weight	486.6 g/mol	-
Melting Point	Not available	Gedunin: 218 °C
Boiling Point	Not available	Not available
Solubility	Not available	Limonoids are generally soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water.
Appearance	Likely a white or off-white crystalline solid	-

Chemical Properties

Property	Value (Computed)
IUPAC Name	methyl 2-hydroxy-2-[(1S,3aS,4aR,5R,7aS,8R,10aR,10bS)-5-(furan-3-yl)-3a,7a,9,9-tetramethyl-2,12-dioxo-1,3a,4,4a,5,6,7a,8,9,10,10a,10b-dodecahydro-1H-5,8-methanocyclopenta[a]pyrano[3,4-j]oxacycloundecin-1-yl]acetate
XLogP3-AA	2.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	8
Rotatable Bond Count	4

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for **Methyl hydroxyangolensate** is scarce. The following represents a predictive overview based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum of **Methyl hydroxyangolensate** is expected to be complex. Key signals would include those corresponding to the furan ring protons (typically in the δ 6.0-7.5 ppm region), protons of the steroidal backbone, methoxy group protons of the methyl ester (around δ 3.7 ppm), and protons on carbons bearing hydroxyl and ether functionalities.
- ^{13}C NMR:** The carbon NMR spectrum would show a large number of signals corresponding to the 27 carbons. Diagnostic peaks would include those for the carbonyl carbons of the lactone and ester groups (in the δ 170-180 ppm region), carbons of the furan ring (around δ 110-145 ppm), and a variety of signals for the saturated and oxygenated carbons of the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl hydroxyangolensate** would be expected to show characteristic absorption bands for its functional groups:

- O-H stretching: A broad band around 3400-3500 cm^{-1} due to the hydroxyl group.
- C-H stretching: Bands in the 2850-3000 cm^{-1} region.
- C=O stretching: Strong absorptions around 1730-1750 cm^{-1} for the ester and lactone carbonyl groups.
- C-O stretching: Bands in the 1000-1300 cm^{-1} region for the ether and ester linkages.
- C=C stretching: Absorptions characteristic of the furan ring.

Mass Spectrometry (MS)

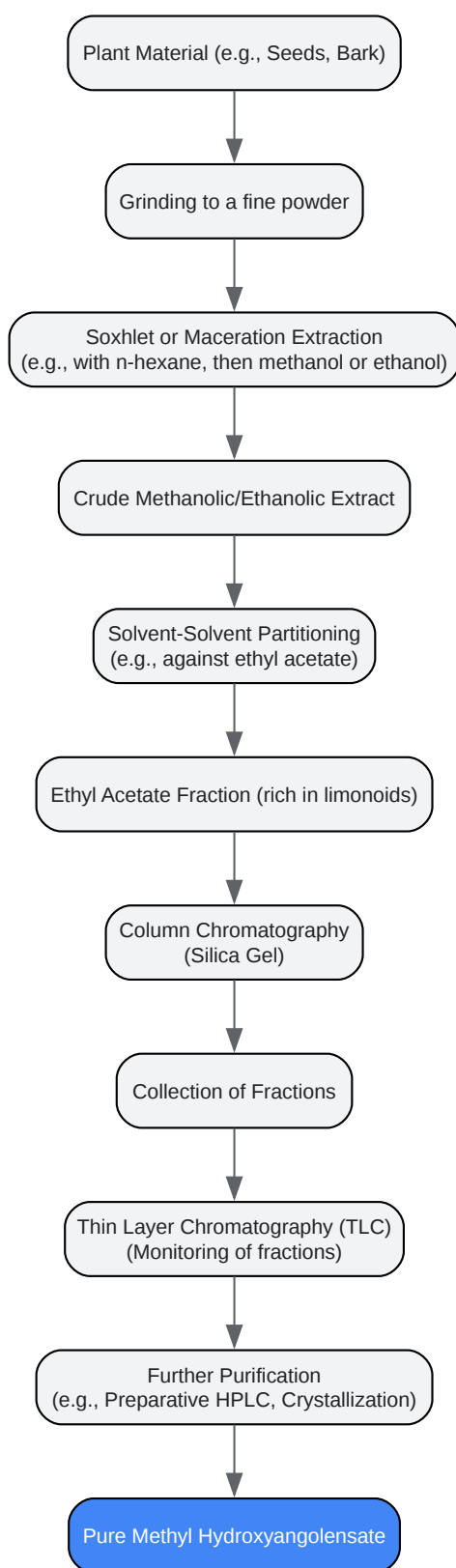
High-resolution mass spectrometry would be expected to show a molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ corresponding to the exact mass of **Methyl hydroxyangolensate** ($\text{C}_{27}\text{H}_{34}\text{O}_8$). The fragmentation pattern would likely involve losses of water, methoxy group, and fragmentation of the core limonoid skeleton.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and characterization of limonoids like **Methyl hydroxyangolensate** from plant sources.

Extraction and Isolation of Limonoids from Meliaceae Species

This workflow outlines the general procedure for obtaining limonoid compounds from their natural sources.

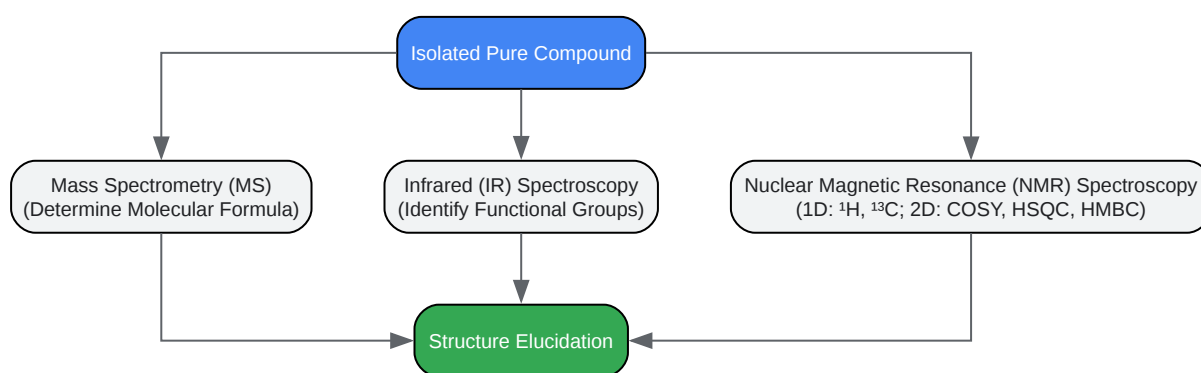


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Caption: General workflow for the extraction and isolation of limonoids.

Spectroscopic Analysis Workflow

This diagram illustrates the typical sequence of analytical techniques used to elucidate the structure of an isolated natural product.



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Caption: Workflow for the spectroscopic analysis of a pure compound.

Chemical Reactivity and Stability

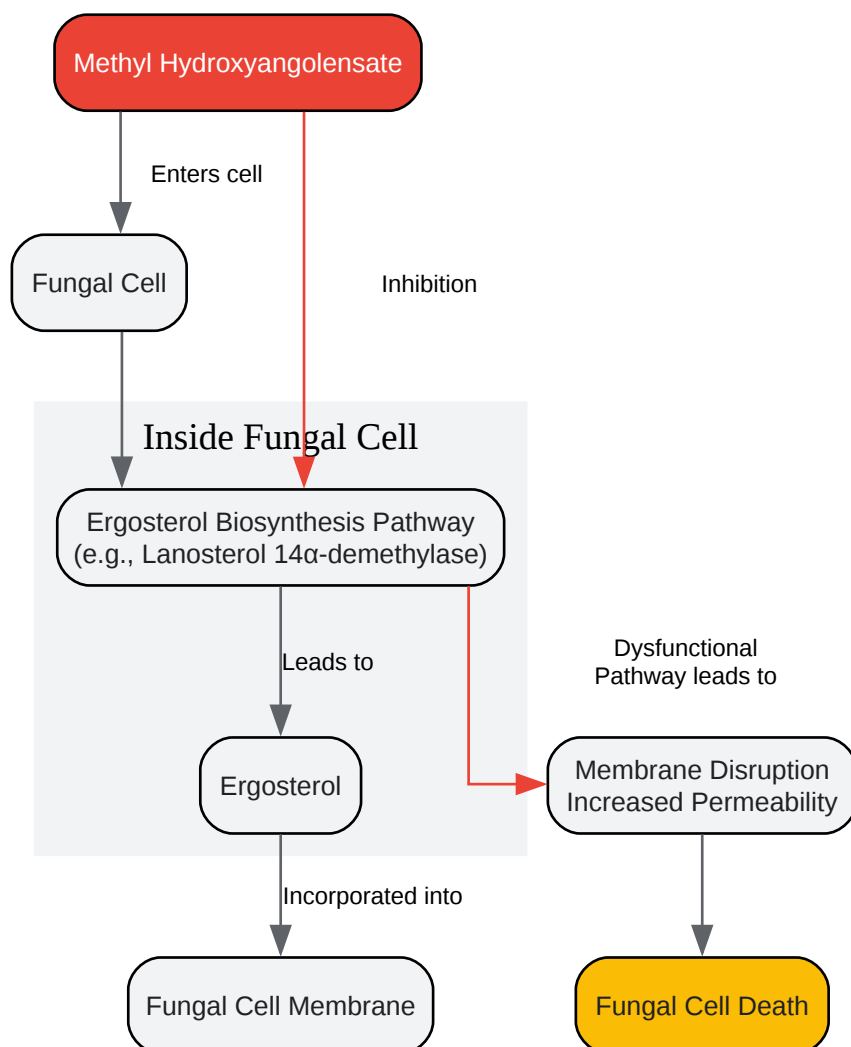
The chemical reactivity of **Methyl hydroxyangolensate** is dictated by its functional groups. The ester and lactone moieties are susceptible to hydrolysis under acidic or basic conditions. The hydroxyl group can undergo esterification or oxidation. The furan ring is sensitive to strong acids and oxidizing agents. For storage, it is recommended to keep the compound in a cool, dry, and dark place to prevent degradation.

Biological Activity and Potential Signaling Pathways

Methyl hydroxyangolensate has been reported to possess antifungal and antibacterial activities.^[1] While the specific mechanism of action for this compound has not been elucidated, the antifungal activity of many limonoids and other natural products is often attributed to their ability to disrupt cell membrane integrity, inhibit key enzymes, or interfere with cellular signaling pathways.

A plausible antifungal mechanism for a compound like **Methyl hydroxyangolensate** could involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell

membrane. This is a common target for azole antifungal drugs.



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Caption: A potential antifungal mechanism of action for **Methyl hydroxyangolensate**.

Conclusion

Methyl hydroxyangolensate is a promising natural product with documented antimicrobial properties. While a complete experimental profile of its physical and chemical properties is yet to be established, this guide provides a foundational understanding based on available data and comparative analysis with related compounds. The outlined experimental protocols and potential mechanisms of action are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, stimulating further

investigation into this and other bioactive limonoids. Further research is warranted to fully characterize this molecule and unlock its therapeutic potential.

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References

- 1. pubs.acs.org [pubs.acs.org]
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